Indapamide

Vue d'ensemble

Description

L’indapamide est un diurétique de type thiazidique principalement utilisé dans le traitement de l’hypertension et de l’œdème associés à l’insuffisance cardiaque congestive. Il est connu pour sa double action de diurétique et de vasodilatateur, ce qui le rend efficace pour réduire la pression artérielle et prévenir les événements cardiovasculaires .

Applications De Recherche Scientifique

Indapamide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of diuretic mechanisms and drug interactions.

Biology: Investigated for its effects on cellular ion transport and its potential protective effects against oxidative stress.

Medicine: Extensively studied for its antihypertensive and cardioprotective properties. It is also used in clinical trials to evaluate its efficacy in combination with other antihypertensive agents.

Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in quality control

Mécanisme D'action

L’indapamide exerce ses effets par un double mécanisme :

Action diurétique : Il inhibe le symporteur sodium-chlorure dans le tube contourné distal du néphron, ce qui entraîne une augmentation de l’excrétion de sodium et d’eau.

Action vasodilatatrice : L’this compound induit une vasodilatation en inhibant l’influx de calcium dans les cellules musculaires lisses vasculaires, réduisant la résistance périphérique et abaissant la pression artérielle .

Composés Similaires :

Hydrochlorothiazide : Un autre diurétique thiazidique utilisé pour l’hypertension et l’œdème.

Chlorthalidone : Un diurétique de type thiazidique ayant une durée d’action plus longue que l’this compound.

Furosémide : Un diurétique de l’anse utilisé pour les cas d’œdème et d’hypertension plus graves

Unicité de l’this compound : L’this compound est unique en raison de ses effets diurétiques et vasodilatateurs combinés, ce qui offre une approche plus globale de la gestion de l’hypertension. Contrairement à certains autres diurétiques, l’this compound n’affecte pas de manière significative le métabolisme du glucose ou des lipides, ce qui en fait un choix privilégié pour les patients ayant des problèmes métaboliques .

Analyse Biochimique

Biochemical Properties

Indapamide interacts with various enzymes and proteins in the body. It is highly lipid-soluble due to its indoline moiety . This characteristic likely explains why this compound’s renal clearance makes up less than 10% of its total systemic clearance .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the fluid and salt retention associated with congestive heart failure . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the reabsorption of sodium and chloride ions in the cortical diluting segment of the ascending limb of Henle’s loop . This leads to an increase in the excretion of sodium and water, reducing blood pressure .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found that there is no significant change from baseline in serum lipid levels and glucose levels after 2 to 3 months’ treatment with this compound . This neutral effect was maintained after 9 and 12 months of treatment .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’indapamide implique généralement la condensation du chlorure de 4-chloro-3-sulfamoylbenzoyle avec la 2-méthylindoline. La réaction est effectuée en présence d’une base telle que la pyridine ou la triéthylamine, et le produit est purifié par recristallisation .

Méthodes de production industrielle : La production industrielle de l’this compound se concentre sur l’optimisation du rendement et de la pureté. Une méthode consiste à contrôler la teneur en eau dans le système réactionnel et à utiliser du dichlorométhane comme solvant au lieu du tétrahydrofurane. Cette approche réduit les coûts de production et minimise les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : L’indapamide subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir l’this compound en ses dérivés aminés correspondants.

Substitution : L’this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe sulfonamide

Réactifs et Conditions Communs :

Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium sont utilisés dans des conditions acides ou basiques.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols sont utilisés en présence d’une base

Principaux Produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés aminés.

Substitution : Divers sulfonamides substitués

4. Applications de la Recherche Scientifique

L’this compound a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études sur les mécanismes diurétiques et les interactions médicamenteuses.

Biologie : Étudié pour ses effets sur le transport ionique cellulaire et ses effets protecteurs potentiels contre le stress oxydatif.

Médecine : Étudié de manière approfondie pour ses propriétés antihypertensives et cardioprotectrices. Il est également utilisé dans les essais cliniques pour évaluer son efficacité en combinaison avec d’autres agents antihypertenseurs.

Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et comme étalon de référence dans le contrôle qualité

Comparaison Avec Des Composés Similaires

Hydrochlorothiazide: Another thiazide diuretic used for hypertension and edema.

Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to indapamide.

Furosemide: A loop diuretic used for more severe cases of edema and hypertension

Uniqueness of this compound: this compound is unique due to its combined diuretic and vasodilatory effects, which provide a more comprehensive approach to managing hypertension. Unlike some other diuretics, this compound does not significantly affect glucose or lipid metabolism, making it a preferred choice for patients with metabolic concerns .

Activité Biologique

Indapamide is a thiazide-like diuretic primarily used for the treatment of hypertension. It exhibits a unique mechanism of action, pharmacokinetic properties, and significant clinical benefits, particularly in reducing cardiovascular morbidity and mortality. This article delves into the biological activity of this compound, supported by data tables and research findings.

This compound primarily acts on the nephron, specifically at the distal convoluted tubule, where it inhibits the Na+/Cl- cotransporter. This inhibition leads to decreased sodium reabsorption, resulting in increased sodium and water excretion, which lowers blood volume and blood pressure. The compound also influences vascular smooth muscle reactivity, potentially exhibiting calcium antagonist properties .

Key Mechanisms:

- Diuretic Activity: Inhibition of sodium and chloride reabsorption.

- Vascular Effects: Reduction in peripheral vascular resistance.

- Metabolic Effects: Minimal impact on glucose tolerance compared to other thiazide diuretics .

Pharmacokinetics

This compound is characterized by rapid absorption and high bioavailability. It is highly lipid-soluble, leading to extensive distribution within body tissues.

| Parameter | Value |

|---|---|

| Bioavailability | ~100% |

| Tmax (Time to peak plasma) | ~2.3 hours |

| Volume of Distribution | 25-60 L |

| Protein Binding | 76-79% |

| Half-life | 14-18 hours |

| Elimination (Urine/Feces) | 60-70% / 16-23% |

This compound undergoes extensive hepatic metabolism, with only about 7% excreted unchanged. Major metabolic pathways involve CYP3A4 and result in multiple metabolites, some of which have reduced pharmacological activity compared to the parent compound .

Clinical Efficacy

This compound has been extensively studied for its long-term effects on mortality and morbidity in hypertensive patients. A meta-analysis of several randomized controlled trials (RCTs) revealed significant reductions in cardiovascular events among patients treated with this compound.

Case Studies and Clinical Trials

- PATS Study : Involving 2,841 patients, this study demonstrated a 15% reduction in all-cause mortality and a 21% reduction in cardiovascular deaths when this compound was used compared to placebo .

- PROGRESS Study : This trial assessed the combination of this compound with perindopril in patients with a history of stroke or transient ischemic attack, showing similar benefits in mortality reduction .

- HYVET Study : Focused on elderly hypertensive patients, this study confirmed the safety and efficacy of this compound over a two-year follow-up period .

- ADVANCE Study : In patients with type 2 diabetes at risk for cardiovascular events, the combination therapy showed significant improvements in cardiovascular outcomes .

Side Effects and Tolerability

This compound is generally well-tolerated; however, some side effects have been observed:

Propriétés

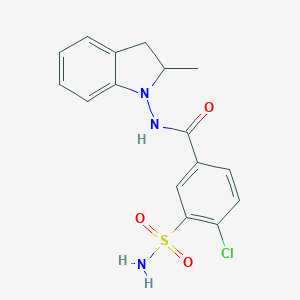

IUPAC Name |

4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDAHWYSQHTHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044633 | |

| Record name | Indapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.9 [ug/mL] (The mean of the results at pH 7.4), 3.42e-02 g/L | |

| Record name | SID855885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Indapamide acts on the nephron, specifically at the proximal segment of the distal convoluted tubule where it inhibits the Na+/Cl- cotransporter, leading to reduced sodium reabsorption. As a result, sodium and water are retained in the lumen of the nephron for urinary excretion. The effects that follow include reduced plasma volume, reduced venous return, lower cardiac output, and ultimately decreased blood pressure. Interestingly, it is likely that thiazide-like diuretics such as indapamide have additional blood pressure lowering mechanisms that are unrelated to diuresis. This is exemplified by the observation that the antihypertensive effects of thiazides are sustained 4-6 weeks after initiation of therapy, despite recovering plasma and extracellular fluid volumes. Some studies have suggested that indapamide may decrease responsiveness to pressor agents while others have suggested it can decrease peripheral resistance. Although it is clear that diuresis contributes to the antihypertensive effects of indapamide, further studies are needed to investigate the medication’s ability to decrease peripheral vascular resistance and relax vascular smooth muscle. | |

| Record name | Indapamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

26807-65-8 | |

| Record name | Indapamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26807-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indapamide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026807658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indapamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indapamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indapamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indapamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F089I0511L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160-162, 161 °C | |

| Record name | Indapamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indapamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.